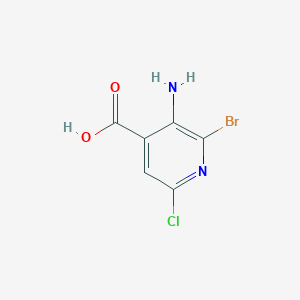![molecular formula C18H15N3O3 B2742195 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide CAS No. 2035022-63-8](/img/structure/B2742195.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide: is a chemical compound belonging to the class of pyrrolopyridines. These compounds are notable for their diverse biological activities and potential therapeutic applications. The compound's structure features a pyrrolo[3,4-b]pyridine core, fused with a pyrrole ring, and an ethyl linker attached to a cinnamamide moiety. This unique molecular architecture makes it an interesting subject for scientific exploration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis typically involves several key steps:
Starting Material Preparation: Begin with pyrrole derivatives and pyridine intermediates.
Cyclization: Utilize cyclization reactions to form the pyrrolo[3,4-b]pyridine core.
Functionalization: Attach the ethyl linker and the cinnamamide group via coupling reactions.
Purification: Employ chromatographic techniques to isolate the desired compound.
Industrial Production Methods
Industrially, synthesis might leverage high-throughput methods, using automated synthesisers and continuous flow reactors. Reaction conditions often include:
Catalysts such as palladium complexes for coupling reactions.
Solvents like dichloromethane or tetrahydrofuran.
Controlled temperatures ranging from ambient to slightly elevated.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: Can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Electrophilic and nucleophilic substitutions, influenced by the presence of activating or deactivating groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Palladium, platinum.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and alkylated products.
Aplicaciones Científicas De Investigación
In Chemistry
Used as a building block for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry.
In Biology
Investigated for its potential as an anti-cancer agent.
Studied for antimicrobial properties.
In Medicine
Explored as a candidate for drug development due to its bioactive structure.
Research ongoing into its efficacy as an anti-inflammatory agent.
In Industry
Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The compound's mechanism of action often involves interacting with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: May inhibit enzymes by binding to the active site, modulate receptor activity, or intercalate with DNA.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(3,4-dioxo-4H-pyrrolo[2,3-d]pyrimidin-5(6H)-yl)ethyl)cinnamamide
N-(2-(5,6-dioxo-6H-pyrrolo[2,3-b]indole-7(8H)-yl)ethyl)cinnamamide
Uniqueness
The specific substitution pattern on the pyrrolo[3,4-b]pyridine core provides unique electronic and steric properties.
Exhibits a distinct interaction profile with biological targets compared to its analogs, making it a candidate for specialized therapeutic applications.
Exploring N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide gives a glimpse into the intricate dance of atoms that forms the basis of our chemical universe. Fascinated yet?
Propiedades
IUPAC Name |
(E)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-15(9-8-13-5-2-1-3-6-13)19-11-12-21-17(23)14-7-4-10-20-16(14)18(21)24/h1-10H,11-12H2,(H,19,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZACTPMKZYHNU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one](/img/structure/B2742118.png)
![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide](/img/structure/B2742124.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2742125.png)

![ETHYL 4-[4-CHLORO-3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B2742128.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)

![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)
![2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2742135.png)
